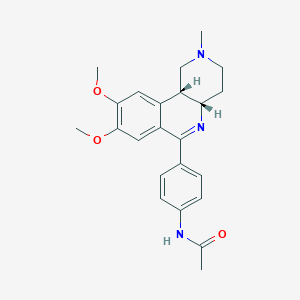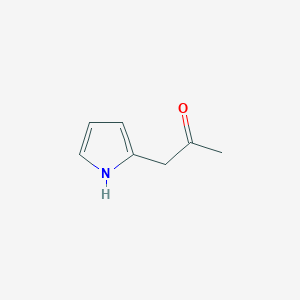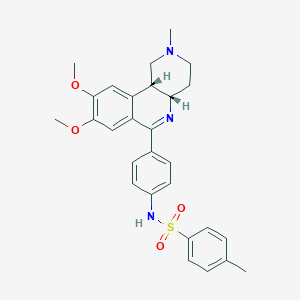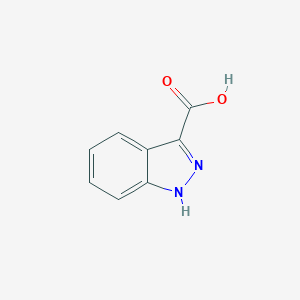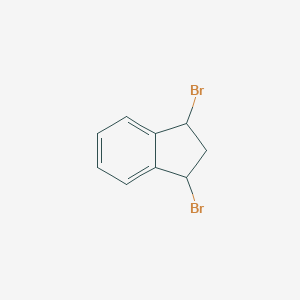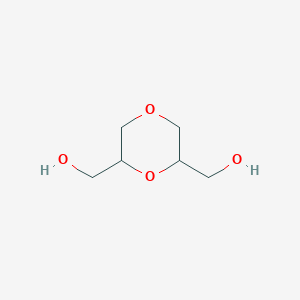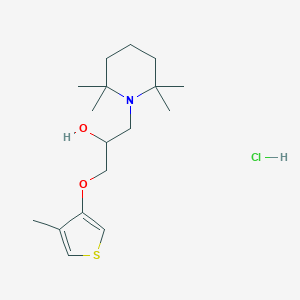
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in different scientific applications.
Wirkmechanismus
The mechanism of action of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is not yet fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which facilitates the reaction by accepting an electron pair from the reactant.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride. However, it has been shown to be non-toxic and non-hazardous, making it safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is its effectiveness as a catalyst in various organic reactions. It is also non-toxic and non-hazardous, making it safe for use in laboratory experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride in scientific research. One of the most promising areas is the use of this compound in the synthesis of biologically active compounds. It can also be used in the development of new materials and catalysts. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has shown promising results in different scientific applications. Its potential applications in the synthesis of biologically active compounds and the development of new materials and catalysts make it an essential compound in scientific research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has been achieved through various methods. One of the most common methods is the reaction of 4-methyl-3-thiophenemethanol with 2,2,6,6-tetramethyl-1-piperidinyloxy in the presence of hydrochloric acid. The reaction results in the formation of 1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a catalyst in organic reactions. It has been shown to be an effective catalyst in various reactions such as the synthesis of cyclic carbonates, epoxides, and lactones.
Eigenschaften
CAS-Nummer |
109171-70-2 |
|---|---|
Produktname |
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-tetramethyl-, hydrochloride |
Molekularformel |
C17H30ClNO2S |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
1-(4-methylthiophen-3-yl)oxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H29NO2S.ClH/c1-13-11-21-12-15(13)20-10-14(19)9-18-16(2,3)7-6-8-17(18,4)5;/h11-12,14,19H,6-10H2,1-5H3;1H |
InChI-Schlüssel |
DCVXEAVKQYFHTM-UHFFFAOYSA-N |
SMILES |
CC1=CSC=C1OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Kanonische SMILES |
CC1=CSC=C1OCC(CN2C(CCCC2(C)C)(C)C)O.Cl |
Synonyme |
1-Piperidineethanol, alpha-(((4-methyl-3-thienyl)oxy)methyl)-2,2,6,6-t etramethyl-, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



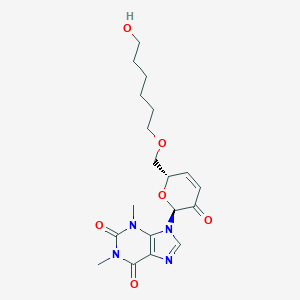
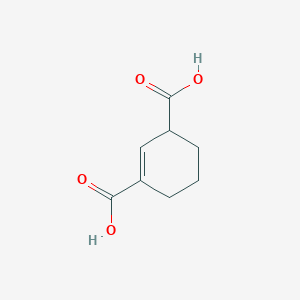
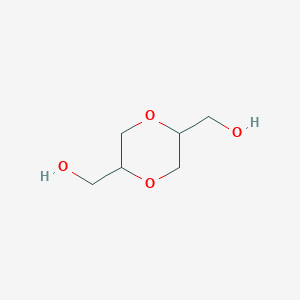
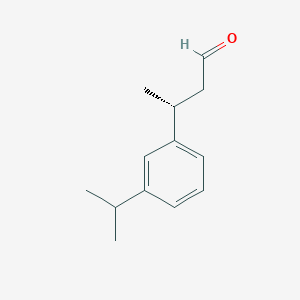
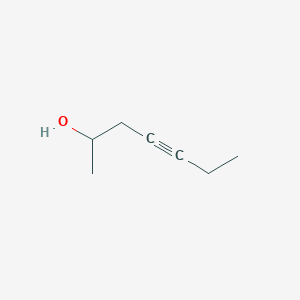
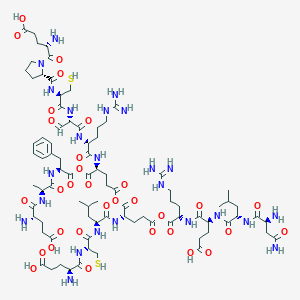
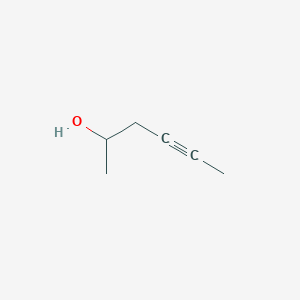
![ethyl 1-[(4-methylphenyl)carbamoyl]-4-phenyl-piperidine-4-carboxylate](/img/structure/B26850.png)
